Atovaquone is a hydroxynaphthoquinone class antiprotozoal drug with activity against Plasmodium species (malaria), Pneumocystis jirovecii (Pneumocystis pneumonia), and Toxoplasma gondii (toxoplasmosis). [] It exhibits poor aqueous solubility and low oral bioavailability, hindering its therapeutic efficacy. [] To overcome these limitations, researchers have explored incorporating Atovaquone into cyclodextrin-based nanoparticles.
Methylated cyclodextrins, specifically randomly methylated β-cyclodextrin (RMCD) and 2,6-di-O-methyl-β-cyclodextrin (DCMD), have been investigated for their ability to enhance Atovaquone's solubility and loading capacity within poly(anhydride) nanoparticles. [] Although the specific term "O-Methyl Atovaquone" wasn't used, the research implicitly deals with the interaction of Atovaquone with these methylated cyclodextrin molecules.
The mechanism of action of Atovaquone itself involves the inhibition of the mitochondrial electron transport chain in susceptible parasites. [] Methylated cyclodextrins do not directly participate in this mechanism. They act as drug delivery vehicles, enhancing Atovaquone's solubility and bioavailability.
By forming complexes with Atovaquone, methylated cyclodextrins improve its absorption from the gastrointestinal tract, leading to higher and more sustained plasma drug levels. [] This enhanced pharmacokinetic profile can potentially lead to improved therapeutic outcomes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: